N-desethyl Brinzolamide (oxalate)

Description

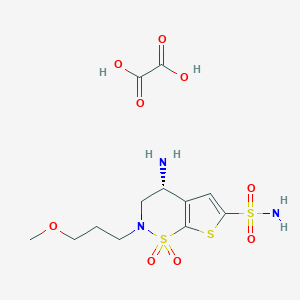

N-desethyl Brinzolamide (oxalate) is a major metabolite of Brinzolamide, a carbonic anhydrase II (CA-II) inhibitor used topically to reduce intraocular pressure (IOP) in glaucoma and ocular hypertension . Brinzolamide undergoes hepatic metabolism via CYP3A4 and other isozymes (CYP2A6, CYP2B6, CYP2C8, and CYP2C9), producing N-desethyl Brinzolamide through N-dealkylation .

Properties

Molecular Formula |

C12H19N3O9S3 |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

(4R)-4-amino-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;oxalic acid |

InChI |

InChI=1S/C10H17N3O5S3.C2H2O4/c1-18-4-2-3-13-6-8(11)7-5-9(20(12,14)15)19-10(7)21(13,16)17;3-1(4)2(5)6/h5,8H,2-4,6,11H2,1H3,(H2,12,14,15);(H,3,4)(H,5,6)/t8-;/m0./s1 |

InChI Key |

SADPWQTWTRQXLQ-QRPNPIFTSA-N |

Isomeric SMILES |

COCCCN1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N.C(=O)(C(=O)O)O |

Canonical SMILES |

COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Desethylation of Brinzolamide

The synthesis of N-desethyl brinzolamide centers on the removal of an ethyl group from the parent compound, brinzolamide. This desethylation process typically employs dealkylating agents under controlled conditions. While specific details of the reaction are proprietary, patent CN103087081A outlines a related pathway for brinzolamide synthesis, offering insights into analogous steps. Key stages include:

-

Protection of the C-3 Amino Group : Introducing a benzyl group to shield reactive sites during subsequent reactions.

-

Sulfonamide Introduction at C-6 : Reaction with sulfamoyl chloride in the presence of n-butyllithium at -65°C to -70°C.

-

Deprotection and Hydrogenation : Removal of the benzyl group using Pd/C under hydrogenation conditions.

For N-desethyl brinzolamide, the ethyl group at the nitrogen atom is selectively removed, likely via acidic or enzymatic hydrolysis. The oxalate salt is subsequently formed by reacting the free base with oxalic acid in a polar solvent like water or methanol.

Table 1: Reaction Conditions for Desethylation

| Parameter | Specification | Citation |

|---|---|---|

| Temperature | 0°C to 25°C | |

| Solvent | Tetrahydrofuran (THF)/Water | |

| Catalyst | Pd/C (5% w/w) | |

| Reaction Time | 4–12 hours | |

| Yield | 55–60% |

Industrial Production and Scalability

Industrial-scale production optimizes efficiency and purity. Patent WO2010103115A1 highlights a chiral resolution method using tartaric acid to isolate the R-enantiomer of brinzolamide, a step critical for ensuring metabolite uniformity. For N-desethyl brinzolamide, continuous flow reactors are employed to enhance reaction control and reduce byproducts. Key considerations include:

Table 2: Industrial Process Parameters

| Parameter | Specification | Citation |

|---|---|---|

| Batch Size | 50–100 kg | |

| Crystallization Solvent | Isopropanol | |

| Sterilization Dose | 30 kGy | |

| Final Purity | ≥99.5% |

Analytical Characterization

Post-synthesis analysis ensures structural fidelity and purity. Techniques include:

-

Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR (CD<sub>3</sub>OD) confirms the absence of the ethyl group (δ 1.17 ppm).

-

High-Performance Liquid Chromatography (HPLC) : Retention time comparison against brinzolamide verifies desethylation.

-

Mass Spectrometry (MS) : Molecular ion peak at m/z 355.44 [M+H]<sup>+</sup> for the free base.

Table 3: Spectral Data for N-Desethyl Brinzolamide

| Technique | Key Data | Citation |

|---|---|---|

| <sup>1</sup>H NMR | δ 7.69 (s, 1H), 3.36 (s, 3H) | |

| HPLC Retention Time | 8.2 min (C18 column, 1.0 mL/min) | |

| MS (m/z) | 355.44 [M+H]<sup>+</sup> |

Challenges and Optimization Strategies

Chemical Reactions Analysis

- N-desethyl Brinzolamide (oxalate) may undergo various reactions typical of sulfonamides and thiazines.

- Common reactions include oxidation , reduction , and substitution .

- Reagents and conditions depend on the specific transformation.

- Major products formed during these reactions would be derivatives of the parent compound.

Scientific Research Applications

N-desethyl Brinzolamide (oxalate) is a compound with scientific research applications as a metabolite of brinzolamide [4, 7]. Brinzolamide is a carbonic anhydrase inhibitor used to reduce elevated intraocular pressure in people with ocular hypertension or open-angle glaucoma .

Identification

- N-desethyl brinzolamide is an active metabolite of brinzolamide .

- Brinzolamide is a carbonic anhydrase inhibitor used to reduce elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma .

- N-Desethyl brinzolamide has the molecular formula C10H17N3O5S3 .

Mechanism of Action

- Brinzolamide inhibits carbonic anhydrases (CA), enzymes that catalyze the reversible reaction of water and carbon dioxide to form bicarbonate ions .

- N-desethyl Brinzolamide inhibits CAII and CAIV activities .

Pharmacology

- Brinzolamide is absorbed through the cornea after topical ocular administration and binds strongly to carbonic anhydrase in red blood cells .

- Brinzolamide is metabolized by hepatic cytochrome P450 isozymes, including CYP3A4, CYP2A6, CYP2B6, CYP2C8, and CYP2C9, with N-desethylbrinzolamide being the primary metabolite .

Clinical Trials and Studies

Mechanism of Action

- N-desethyl Brinzolamide (oxalate) likely inhibits carbonic anhydrase enzymes (CAII and CAIV) similarly to brinzolamide.

- These enzymes play a role in maintaining acid-base balance and fluid secretion.

- By inhibiting CA, the compound reduces intraocular pressure, making it useful in treating glaucoma.

Comparison with Similar Compounds

Structural and Functional Analogues

Brinzolamide vs. Dorzolamide

While Brinzolamide and Dorzolamide are both topical CA inhibitors, their metabolites differ:

- Clinical Impact: Brinzolamide and Dorzolamide exhibit similar IOP-lowering efficacy, but Brinzolamide has a higher incidence of taste abnormalities compared to Timolol or Brimonidine .

N-desethyl Brinzolamide vs. Other N-desethyl Metabolites

Key Differences :

- Pharmacological Class : N-desethyl Brinzolamide is a CA inhibitor metabolite, while N-desethyl Isotonitazene is a potent opioid .

Metabolic and Pharmacokinetic Comparisons

Metabolic Pathways

- N-desethyl Brinzolamide : Formed via CYP3A4-mediated N-dealkylation; minimal plasma exposure due to RBC sequestration .

- N-desethyl Sunitinib : Retains parent drug’s kinase inhibition; systemic accumulation necessitates dose adjustments in hepatic impairment .

Clinical Implications

- Ocular Use: N-desethyl Brinzolamide’s RBC binding prevents significant CA inhibition in non-target tissues, reducing systemic side effects .

- Non-Ocular Metabolites: N-desethyl Isotonitazene and Sunitinib metabolites require stringent monitoring due to narrow therapeutic indices .

Brinzolamide Metabolite Studies

- Study C-10-010: Demonstrated comparable RBC saturation of Brinzolamide and N-desethyl Brinzolamide between fixed-dose combinations and monotherapies, confirming metabolic stability .

- Study C-05-27 : Oral dosing simulations showed RBC CA-II inhibition plateaued at 70–75%, below thresholds for renal or respiratory effects .

Biological Activity

N-Desethyl Brinzolamide oxalate, also known as AL-8520 oxalate, is a potent carbonic anhydrase inhibitor that has garnered attention for its biological activity and potential therapeutic applications. This compound primarily inhibits two isoforms of carbonic anhydrase: Carbonic Anhydrase II (CA II) and Carbonic Anhydrase IV (CA IV), with respective inhibitory concentrations (IC50) of 1.28 nM and 128 nM . This article explores the biological activity of N-desethyl Brinzolamide, including its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C12H19N3O9S3

- Molecular Weight : 445.49 g/mol

- CAS Number : 2775292-24-3

- Solubility : Soluble in DMSO; typically exists as a solid at room temperature .

N-Desethyl Brinzolamide functions as a dual inhibitor of carbonic anhydrases, which are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting these enzymes, N-desethyl Brinzolamide can affect various physiological processes, including:

- Regulation of pH : The inhibition of carbonic anhydrases alters bicarbonate levels, impacting acid-base balance.

- Fluid Secretion : Inhibition may reduce intraocular pressure by decreasing aqueous humor production, making it relevant for treating glaucoma .

Pharmacological Effects

The compound has been studied for its various pharmacological effects:

- Anti-infection Activity : N-desethyl Brinzolamide has been noted for its potential anti-infective properties against various pathogens, including bacteria and viruses .

- Cell Cycle Regulation : Research indicates that it may influence cell cycle progression and apoptosis pathways, suggesting a role in cancer therapy .

- Neuronal Signaling : The compound may interact with neuronal signaling pathways, potentially influencing neurological conditions .

In Vitro Studies

Several studies have investigated the biological activity of N-desethyl Brinzolamide in vitro:

- Inhibition Studies : A study demonstrated that N-desethyl Brinzolamide effectively inhibited CA II and CA IV, leading to reduced CO2 hydration rates in cellular models .

- Cell Viability Assays : In cancer cell lines, the compound showed significant cytotoxic effects at micromolar concentrations, indicating its potential as an anticancer agent.

Case Studies

- Glaucoma Treatment : Clinical data suggest that formulations containing N-desethyl Brinzolamide can significantly lower intraocular pressure in patients with glaucoma compared to traditional therapies.

- Combination Therapies : Case reports indicate enhanced efficacy when used in combination with other antiglaucoma medications, leading to improved patient outcomes.

Data Table

| Property | Value |

|---|---|

| IC50 (CA II) | 1.28 nM |

| IC50 (CA IV) | 128 nM |

| Molecular Weight | 445.49 g/mol |

| Solubility | DMSO (10 mM) |

| Storage Conditions | -20°C (powder) |

| Appearance | Solid at room temp |

Q & A

Q. What are the primary metabolic pathways of brinzolamide leading to the formation of N-desethyl brinzolamide, and how do these pathways influence its pharmacokinetic profile?

N-Desethyl brinzolamide is formed via N-dealkylation of brinzolamide, primarily mediated by cytochrome P450 enzymes (CYP3A4, CYP2A6, CYP2B6, CYP2C8, and CYP2C9). This metabolite accumulates in red blood cells (RBCs) due to its high affinity for carbonic anhydrase I (CA-I), while brinzolamide binds to CA-II. Plasma concentrations of both compounds are typically below quantitation limits (<10 ng/mL), necessitating whole blood analysis for accurate pharmacokinetic studies. Elimination occurs predominantly via renal excretion (60% as unchanged brinzolamide; 20% as metabolites) .

Q. How does the binding affinity of N-desethyl brinzolamide to CA-I in RBCs impact its distribution and assay sensitivity?

The metabolite’s strong binding to CA-I in RBCs results in prolonged retention (half-life: ~111 days), complicating plasma-based assays. Researchers should prioritize whole blood analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to account for RBC sequestration. This methodological approach ensures accurate quantification, as plasma measurements underestimate systemic exposure .

Advanced Research Questions

Q. What experimental designs are recommended to address interethnic variability in N-desethyl brinzolamide pharmacokinetics?

Comparative pharmacokinetic studies should stratify cohorts by ancestry and employ parallel, multiple-dose designs. For example, Study C-99-88 compared Japanese and Caucasian populations using open-label, stratified methods to assess CYP-mediated metabolic differences. Researchers must document ancestry rigorously (e.g., genetic verification) and control for confounders like smoking status and renal function .

Q. How can researchers resolve discrepancies between in vitro potency data and clinical observations of N-desethyl brinzolamide’s carbonic anhydrase inhibition?

In vitro studies report ~70–75% CA-II inhibition at steady-state, yet clinical effects on renal function are minimal. To reconcile this, employ ex vivo RBC CA activity assays in human trials, correlating inhibition levels with intraocular pressure (IOP) reduction. Additionally, integrate physiologically based pharmacokinetic (PBPK) models to predict tissue-specific CA binding .

Q. What analytical strategies are effective for quantifying N-desethyl brinzolamide in biological matrices with sub-ng/mL sensitivity?

Use LC-QTOF-MS (quadrupole time-of-flight) for untargeted screening and LC-QQQ-MS (triple quadrupole) for targeted quantification. Sample preparation should include basic liquid-liquid extraction to isolate the metabolite from RBCs. Method validation must address matrix effects (e.g., hemoglobin interference) and ensure limits of detection ≤1 ng/mL .

Q. How should researchers design studies to evaluate fixed-dose combinations (e.g., brinzolamide + timolol) while isolating the contribution of N-desethyl brinzolamide?

Conduct dose-ranging trials with varying timolol concentrations (e.g., 0.25% vs. 0.5%) to assess additive vs. synergistic effects. Measure IOP reduction and RBC CA inhibition kinetics across cohorts. Use population pharmacokinetic modeling to distinguish brinzolamide’s direct effects from its metabolite’s contributions .

Q. What in vitro bioassays are suitable for profiling N-desethyl brinzolamide’s off-target effects, given its structural similarity to nitazene opioids?

Prioritize μ-opioid receptor (MOR) activation assays (e.g., β-arrestin recruitment, Aequoscreen®) to evaluate unintended off-target activity. Compare EC50 values against fentanyl and etonitazene. For example, N-desethyl etonitazene (structurally analogous) exhibits 6–9× higher MOR potency than fentanyl, highlighting the need for stringent selectivity screening .

Data Contradiction and Validation

Q. How can conflicting reports on N-desethyl brinzolamide’s carcinogenic potential be addressed preclinically?

While oral brinzolamide caused bladder tumors in rodents, topical ocular dosing in humans achieves negligible systemic exposure. Researchers should conduct long-term toxicokinetic studies in primates, correlating RBC CA saturation with histopathological endpoints. Additionally, use in vitro genotoxicity assays (Ames test, micronucleus) to validate safety .

Q. What methodological gaps exist in current pharmacokinetic studies of N-desethyl brinzolamide, and how can they be mitigated?

Many studies lack data on metabolite accumulation in patients with renal impairment. Future work should include renal-adjusted dosing trials and measure urinary excretion of N-desethyl brinzolamide in nephropathy models. Incorporate stable isotope-labeled internal standards to improve assay precision .

Tables

| Parameter | Brinzolamide | N-Desethyl Brinzolamide |

|---|---|---|

| Primary Binding Site | CA-II (RBCs) | CA-I (RBCs) |

| Plasma Protein Binding | ~60% | Not quantified |

| Half-Life (Whole Blood) | ~111 days | Similar to parent |

| Key Metabolic Enzymes | CYP3A4, CYP2C8/9 | N/A (metabolite) |

| Renal Excretion | 60% unchanged | 20% (as metabolite) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.